N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide
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Overview
Description
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a methoxyphenyl diazenyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide typically involves a series of organic reactions. One common method includes the diazotization of 4-methoxyaniline followed by coupling with N-(5-diethylamino-2-hydroxyphenyl)acetamide. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and as a marker in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties may result from the compound’s ability to interact with cellular components, leading to changes in fluorescence intensity. In medicinal applications, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide: Known for its use as a reference standard in pharmaceutical research.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Utilized in chemical synthesis and as a research reagent.
Uniqueness
N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
496781-02-3 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(4-methoxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-5-23(6-2)16-9-12-18(19(13-16)20-14(3)24)22-21-15-7-10-17(25-4)11-8-15/h7-13H,5-6H2,1-4H3,(H,20,24) |
InChI Key |
XRGKHPXUSMUJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)OC)NC(=O)C |
Origin of Product |
United States |
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